5-Cyclopropylisoxazol-3-carbonylchlorid

Übersicht

Beschreibung

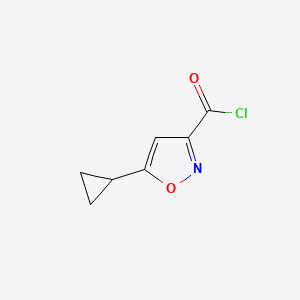

5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is primarily used in research and development within the fields of chemistry and biology . This compound is known for its role in the synthesis of various heterocyclic compounds, which are of significant interest due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropylisoxazole-3-carbonyl chloride is widely used in scientific research due to its versatility in synthesizing heterocyclic compounds . Its applications include:

Wirkmechanismus

Target of Action

The primary target of 5-Cyclopropylisoxazole-3-carbonyl chloride is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme that plays a crucial role in the biosynthesis of carotenoids .

Mode of Action

5-Cyclopropylisoxazole-3-carbonyl chloride interacts with its target, HPPD, and inhibits its function . This inhibition results in the disruption of carotenoid biosynthesis

Biochemical Pathways

The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are essential for the protection of chlorophyll from photo-oxidative damage. Therefore, the inhibition of carotenoid biosynthesis can lead to bleaching symptoms in plants .

Pharmacokinetics

The compound’s molecular weight of 17158 suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 5-Cyclopropylisoxazole-3-carbonyl chloride is the inhibition of carotenoid biosynthesis, leading to bleaching symptoms in plants . This makes the compound potentially useful as a herbicide .

Biochemische Analyse

Biochemical Properties

5-Cyclopropylisoxazole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of selective S1P3 receptor allosteric agonists . The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter the activity of the target biomolecule.

Cellular Effects

The effects of 5-Cyclopropylisoxazole-3-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, 5-Cyclopropylisoxazole-3-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, forming stable complexes that can either inhibit or enhance enzymatic activity . This binding can also lead to changes in gene expression by affecting the activity of transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Cyclopropylisoxazole-3-carbonyl chloride over time are critical factors in its use in laboratory settings. The compound is generally stable under refrigerated conditions but can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Cyclopropylisoxazole-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

5-Cyclopropylisoxazole-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the synthesis and degradation of various biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Cyclopropylisoxazole-3-carbonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 5-Cyclopropylisoxazole-3-carbonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions .

Industrial Production Methods

Industrial production of 5-Cyclopropylisoxazole-3-carbonyl chloride often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted isoxazoles.

Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite . The reactions are typically carried out under moderate heating conditions to achieve high yields .

Major Products

The major products formed from these reactions are various substituted isoxazoles, which have significant applications in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Cyclopropylisoxazole-3-carboxylic acid: Similar in structure but differs in its functional group, which affects its reactivity and applications.

3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core but have different substituents, leading to varied biological activities.

Uniqueness

5-Cyclopropylisoxazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form a wide range of substituted isoxazoles under mild conditions . This makes it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZKRXYZLOYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649353 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-58-7 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.